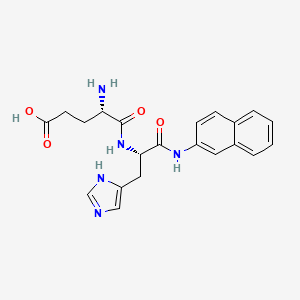

H-Glu-His-bNA

Description

Significance of H-Glu-His-bNA as a Model Substrate in Enzymology Research

This compound represents a class of synthetic substrates meticulously designed to probe the catalytic capabilities of various peptidases and aminopeptidases. The peptide sequence, Glu-His, is recognized by enzymes that cleave peptide bonds at specific N-terminal positions or within peptide chains. Upon enzymatic hydrolysis of the amide bond linking the dipeptide to the β-naphthylamine group, free β-naphthylamine is liberated. This released amine is readily detectable using spectrophotometric or fluorometric methods, allowing for the quantitative assessment of enzyme activity.

The significance of such substrates lies in their ability to:

Quantify Enzyme Activity: Provide a measurable output directly proportional to the enzyme's catalytic rate.

Determine Kinetic Parameters: Facilitate the calculation of crucial kinetic constants such as Km (Michaelis constant) and Vmax (maximum velocity), offering insights into enzyme-substrate affinity and catalytic efficiency.

Investigate Enzyme Specificity: Help elucidate which enzymes can cleave a particular peptide sequence and how efficiently.

Study Enzyme Inhibition: Serve as targets for identifying and characterizing enzyme inhibitors.

While specific kinetic data for this compound itself is not detailed in the search results, studies on analogous dipeptide-β-naphthylamide substrates highlight their utility. For instance, an enzyme purified from porcine intestinal mucosa demonstrated high efficiency in hydrolyzing proline-β-naphthylamide, with the highest kcat/Km value observed for this substrate, and an optimal pH around 9 nih.gov. Similarly, Arg₂-2-naphthylamide has been employed as a synthetic substrate for Dipeptidyl Peptidase III (DPP III), enabling studies into enzyme-substrate interactions and binding modes nih.gov. These examples underscore the general principle that specific peptide sequences conjugated to β-naphthylamine are instrumental in characterizing enzyme function.

Table 1: Representative Kinetic Data for Naphthylamide Substrates with Specific Enzymes

| Enzyme | Substrate | Key Kinetic Parameter / Characteristic | Reference Snippet |

| Porcine Intestinal Enzyme (Serine Hydrolase) | Proline-β-naphthylamide | Most efficiently hydrolyzed (high kcat/Km); Optimum pH ~9 | nih.gov |

| Dipeptidyl Peptidase III (DPP III) | Arg₂-2-naphthylamide | Used for binding mode studies | nih.gov |

Historical Development and Academic Relevance of Naphthylamide Derivatives in Biochemical Assays

The academic relevance of naphthylamide derivatives as enzyme substrates dates back several decades, marking a significant advancement in biochemical assay methodologies. The development of these compounds provided researchers with a more sensitive and convenient means to detect and quantify enzyme activity compared to earlier methods that often relied on less direct or less quantifiable indicators.

The core principle involves the enzymatic cleavage of a peptide or amino acid amide bond, releasing a detectable moiety. In the case of β-naphthylamide substrates, the released β-naphthylamine can be detected colorimetrically or fluorometrically, offering a robust signal for enzyme activity scbt.com. This approach was particularly valuable for studying peptidases and aminopeptidases, enzymes involved in breaking down proteins and peptides.

Historically, researchers like Hopsu-Havu and Glenner in 1966 utilized P-naphthylamides for enzyme characterization dcu.ie. Later, substrates such as p-nitroanilides and various substituted naphthylamides (e.g., 4-methoxy-2-naphthylamide) became widely adopted dcu.ieingentaconnect.com. These substrates allowed for detailed investigations into enzyme kinetics, substrate specificity, and the effects of various inhibitors. For instance, studies using 4-methoxy-2-naphthylamide substrates with aminopeptidases in different species demonstrated differential inhibition patterns by compounds like bestatin (B1682670) and puromycin, aiding in the classification and understanding of these enzymes ingentaconnect.com.

The academic community embraced naphthylamide derivatives due to their:

Ease of Use: Simplification of enzyme assay procedures.

Sensitivity: Ability to detect low levels of enzyme activity.

Versatility: Applicability to a wide range of proteases and peptidases.

Quantitative Nature: Provision of reliable numerical data for kinetic analysis.

These attributes have cemented the role of naphthylamide-based substrates, including those with specific dipeptide sequences like this compound, as indispensable tools in biochemical research, contributing to a deeper understanding of enzymatic processes across various biological systems.

Table 2: Inhibitor Effects on Aminopeptidase Activity with Naphthylamide Substrates

| Enzyme Class / Context | Substrate Analogue | Inhibitor | Observed Effect | Reference Snippet |

| Aminopeptidases (rectal homogenates, various species) | 4-methoxy-2-naphthylamide | Bestatin | Sensitive to inhibition; inhibits Aminopeptidase N, Leucine aminopeptidase, and Aminopeptidase B. | ingentaconnect.com |

| Aminopeptidases (rectal homogenates, various species) | 4-methoxy-2-naphthylamide | Puromycin | Sensitive to inhibition; does not inhibit Leucine aminopeptidase. | ingentaconnect.com |

| Porcine Intestinal Enzyme (Serine Hydrolase) | Proline-β-naphthylamide | DFP/PMSF | Drastically inhibited (indicative of serine hydrolase); slightly inhibited by amastatin, bestatin, puromycin. | nih.gov |

Compound List:

this compound (Glutamyl-Histidyl-β-naphthylamide)

β-naphthylamine (bNA)

Glutamic acid (Glu)

Histidine (His)

Proline-β-naphthylamide

Arg₂-2-naphthylamide

4-methoxy-2-naphthylamide

Benzoyl-L-arginine β-naphthylamide hydrochloride (BANA)

L-Leucine β-naphthylamide

L-Pyroglutamic Acid β-Naphthylamide

l-pyrrolidonyl-β-naphthylamide

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-3-(1H-imidazol-5-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4/c22-17(7-8-19(27)28)20(29)26-18(10-16-11-23-12-24-16)21(30)25-15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,11-12,17-18H,7-8,10,22H2,(H,23,24)(H,25,30)(H,26,29)(H,27,28)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDILTQDSGGAFE-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201990-76-3 | |

| Record name | 201990-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for H Glu His Bna and Its Structural Analogs

Strategies for Dipeptide (H-Glu-His) Synthesis

The formation of the peptide bond between glutamic acid and histidine is the first critical step in the synthesis of H-Glu-His-bNA. This can be achieved through either solid-phase peptide synthesis (SPPS) or traditional solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis offers a streamlined and efficient method for the synthesis of the H-Glu-His dipeptide. In this approach, the peptide chain is assembled stepwise while one end is anchored to an insoluble polymer support, which simplifies the purification of intermediates as excess reagents and by-products are removed by simple filtration and washing.

A common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. In this method, the N-terminus of the amino acid is protected by the base-labile Fmoc group, while the reactive side chains are protected by acid-labile groups. For the synthesis of H-Glu-His, the following protected amino acids are typically used:

Fmoc-His(Trt)-OH : The imidazole (B134444) ring of histidine is protected with the trityl (Trt) group to prevent side reactions.

Fmoc-Glu(OtBu)-OH : The γ-carboxyl group of glutamic acid is protected as a tert-butyl (OtBu) ester.

The synthesis commences by attaching the C-terminal amino acid, Fmoc-His(Trt)-OH, to a suitable resin, such as a Wang or Rink amide resin. The Fmoc group is then removed using a secondary amine, typically piperidine (B6355638) in dimethylformamide (DMF), to expose the free amino group. The second amino acid, Fmoc-Glu(OtBu)-OH, is then coupled to the resin-bound histidine. This coupling is facilitated by a variety of activating agents, with common choices including:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to minimize racemization.

Uronium/Aminium salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used for peptide bond formation.

After the dipeptide is assembled on the resin, the side-chain protecting groups (Trt and OtBu) and the N-terminal Fmoc group are removed, and the peptide is cleaved from the resin simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect the peptide from reactive cationic species generated during cleavage.

Table 1: Common Protecting Groups and Reagents in Fmoc-SPPS of H-Glu-His

| Component | Protecting Group/Reagent | Purpose |

|---|---|---|

| N-α-amino group | Fmoc | Temporary protection, base-labile |

| Glutamic acid side chain (γ-COOH) | OtBu | Permanent protection, acid-labile |

| Histidine side chain (imidazole) | Trt | Permanent protection, acid-labile |

| Coupling agents | DIC/HOBt, HBTU, HATU | Activation of the carboxylic acid for amide bond formation |

Solution-Phase Peptide Synthesis Techniques

Alternatively, the H-Glu-His dipeptide can be synthesized using classical solution-phase methods. This approach offers flexibility and is often preferred for large-scale synthesis. However, it requires the purification of intermediates at each step, which can be more labor-intensive than SPPS.

In solution-phase synthesis, protecting groups are crucial to control the reactivity of the amino and carboxyl groups. A common strategy involves the use of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protecting group scheme. For the synthesis of H-Glu-His, suitable starting materials would be:

Boc-His(Boc)-OH or Boc-His(Ts)-OH : The imidazole group of histidine can be protected with a Boc group or a tosyl (Ts) group.

H-Glu(OBzl)-OMe or H-Glu(OBzl)-OEt : The γ-carboxyl group of glutamic acid is protected as a benzyl (B1604629) (Bzl) ester, and the α-carboxyl group is protected as a methyl (OMe) or ethyl (OEt) ester.

The synthesis involves the coupling of an N-protected glutamic acid derivative with a C-protected histidine derivative. The α-carboxyl group of the N-protected glutamic acid is activated using coupling reagents similar to those used in SPPS, such as DCC or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with the addition of HOBt to suppress racemization. Following the coupling reaction, the protecting groups are selectively removed to yield the desired dipeptide. For instance, the Boc group is removed under acidic conditions (e.g., TFA), while benzyl esters are typically removed by catalytic hydrogenation.

Table 2: Protecting Groups and Reagents in Solution-Phase Synthesis of H-Glu-His

| Component | Protecting Group/Reagent | Purpose |

|---|---|---|

| N-α-amino group | Boc | Temporary protection, acid-labile |

| Glutamic acid side chain (γ-COOH) | OBzl | Permanent protection, removed by hydrogenation |

| Histidine side chain (imidazole) | Boc, Ts | Permanent protection, acid-labile or removed by reduction |

| Coupling agents | DCC/HOBt, EDC/HOBt | Activation of the carboxylic acid for amide bond formation |

Naphthylamide Moiety Introduction and Coupling Chemistry

Once the protected dipeptide, such as Boc-Glu(OBzl)-His-OH or a resin-bound equivalent, is synthesized, the next step is the introduction of the β-naphthylamide moiety at the C-terminus.

Methods for C-Terminal Beta-Naphthylamide Functionalization

The formation of the C-terminal β-naphthylamide involves the creation of an amide bond between the C-terminal carboxylic acid of the dipeptide and β-naphthylamine. This can be achieved either in solution after cleaving the dipeptide from the solid support (in the case of SPPS) or directly on the resin if a suitable strategy is employed.

In a solution-phase approach, the protected dipeptide with a free C-terminal carboxylic acid is reacted with β-naphthylamine in the presence of a coupling agent. The same types of coupling reagents used for peptide bond formation can be employed here, such as DCC, EDC, HBTU, or HATU, with an additive like HOBt to improve efficiency and reduce side reactions. The reaction is typically carried out in an anhydrous organic solvent such as dichloromethane (B109758) (DCM) or DMF.

Linker Chemistry and Conjugation Strategies

For a solid-phase approach to C-terminal amidation, specialized linkers and resins are required. For instance, a Rink amide resin can be used, where the peptide is assembled and then cleaved with an acid to yield a C-terminal amide. However, to introduce a specific amine like β-naphthylamine, a different strategy is often necessary.

One approach involves the use of a safety-catch linker. The peptide is assembled on a resin with a linker that is stable to the conditions of peptide synthesis but can be activated for nucleophilic attack. After the dipeptide is synthesized, the linker is activated, and the resin is treated with β-naphthylamine, which displaces the peptide from the resin, forming the desired C-terminal β-naphthylamide.

Another strategy involves synthesizing the protected dipeptide and then cleaving it from the resin to obtain the protected dipeptide acid. This protected dipeptide is then coupled to β-naphthylamine in solution, as described in the previous section. This hybrid solid-phase/solution-phase approach is often a practical way to synthesize C-terminally modified peptides.

Purification and Advanced Spectroscopic Characterization Methodologies for this compound

After the synthesis and cleavage from the solid support (if applicable), the crude this compound must be purified and characterized to ensure its identity and purity.

Purification: The primary method for the purification of peptides and their derivatives is preparative reversed-phase high-performance liquid chromatography (RP-HPLC) . teledynelabs.comlcms.cz The crude product is dissolved in a suitable solvent and loaded onto a C18 column. A gradient of an organic solvent (typically acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA, is used to elute the product. nih.gov Fractions are collected and analyzed by analytical HPLC to identify those containing the pure product, which are then pooled and lyophilized.

Advanced Spectroscopic Characterization:

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized compound. nih.gov High-resolution mass spectrometry can provide the exact mass, which further confirms the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H) and two-dimensional (¹H-¹H COSY, ¹H-¹³C HSQC) NMR spectroscopy are essential for the structural elucidation of this compound. mdpi.com

¹H NMR provides information about the number and chemical environment of the protons. The aromatic protons of the naphthyl group and the imidazole ring of histidine will have characteristic chemical shifts in the downfield region of the spectrum. The α-protons of the amino acid residues and the protons of the side chains will appear in specific regions, and their coupling patterns can help to confirm the structure.

¹³C NMR provides information about the carbon skeleton of the molecule. The carbonyl carbons of the peptide bonds and the C-terminal amide will have distinct chemical shifts. mdpi.com The aromatic carbons of the naphthyl and imidazole rings will also be identifiable.

Table 3: Key Analytical Techniques for this compound

| Technique | Information Obtained |

|---|---|

| Preparative RP-HPLC | Purification of the target compound from impurities. |

| Analytical RP-HPLC | Assessment of purity and retention time. |

| Mass Spectrometry (ESI-MS, MALDI-MS) | Confirmation of molecular weight and elemental composition. |

| ¹H NMR Spectroscopy | Information on proton environments, confirmation of structural integrity. |

Chromatographic Techniques for High Purity Isolation

The purification of this compound from a crude synthetic mixture is critical to ensure the removal of by-products, residual reactants, and truncated or modified peptide sequences. The standard and most effective method for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.commdpi.com This technique separates molecules based on their hydrophobicity. gilson.com

The stationary phase typically consists of silica (B1680970) particles that have been chemically modified with C18 (octadecylsilyl) alkyl chains, creating a non-polar environment. bachem.com The purification process begins by loading the crude peptide mixture onto the column in a highly aqueous mobile phase, often containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water). bachem.com Under these conditions, the this compound peptide, with its hydrophobic beta-naphthylamide group, adsorbs to the C18 stationary phase.

Elution of the target peptide is achieved by applying a gradient of an organic solvent, most commonly acetonitrile (B52724) (ACN), also containing 0.1% TFA. bachem.com As the concentration of acetonitrile in the mobile phase gradually increases, the polarity of the eluent decreases. This change disrupts the hydrophobic interactions between the peptide and the stationary phase, causing the molecules to elute. More hydrophobic molecules are retained longer and elute at higher ACN concentrations. The distinct hydrophobicity of this compound compared to potential impurities allows for its effective separation. Detection is typically performed by monitoring UV absorbance at 210–220 nm, which corresponds to the peptide backbone. bachem.com

A representative data table for an RP-HPLC purification protocol for this compound is shown below.

Table 1: Representative RP-HPLC Parameters for this compound Purification

| Parameter | Value/Description |

|---|---|

| Column | C18 Silica, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 214 nm |

| Expected Retention Time | ~18.5 minutes |

| Resulting Purity | >98% |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Conformers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural characterization of peptides like this compound in solution. nih.govcreative-proteomics.com One-dimensional (1D) ¹H NMR provides initial information by revealing the chemical shifts of all protons in the molecule, which are sensitive to their local electronic environment. acs.org

For a molecule of this complexity, two-dimensional (2D) NMR techniques are necessary to unambiguously assign these proton signals and derive conformational insights. acs.org Correlation Spectroscopy (COSY) is particularly valuable; it identifies protons that are coupled through two or three chemical bonds. acs.org For this compound, COSY spectra would reveal correlations between the α-proton and β-protons within the glutamate (B1630785) and histidine residues, as well as between the protons on the imidazole ring of histidine and the aromatic protons of the naphthylamide group.

Table 2: Expected ¹H NMR Chemical Shift Assignments for this compound in D₂O

| Residue/Group | Proton | Expected Chemical Shift (ppm) |

|---|---|---|

| Glutamate (Glu) | α-CH | ~4.15 |

| β-CH₂ | ~2.10 | |

| γ-CH₂ | ~2.50 | |

| Histidine (His) | α-CH | ~4.60 |

| β-CH₂ | ~3.25 | |

| Imidazole C2-H | ~8.60 | |

| Imidazole C4-H | ~7.30 |

| beta-Naphthylamide | Aromatic Protons | 7.50 - 8.20 |

Utilization of Mass Spectrometry for Molecular Integrity Verification

Mass spectrometry (MS) is a core analytical technique for verifying the molecular identity and integrity of synthesized peptides. For this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that allows the intact molecule to be transferred into the gas phase as a charged ion, typically protonated ([M+H]⁺). nih.gov High-resolution mass spectrometry can determine the mass-to-charge (m/z) ratio of this parent ion with high accuracy, allowing for the confirmation of the peptide's elemental composition.

To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. osu.edu In this process, the [M+H]⁺ parent ion is selected and subjected to fragmentation, commonly through Collision-Induced Dissociation (CID). nih.gov The energy from collisions with an inert gas causes the peptide backbone to fragment at the amide bonds in predictable ways, primarily generating b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uab.edu

The resulting fragment ions are then analyzed to produce an MS/MS spectrum. The mass differences between consecutive peaks in the b-ion or y-ion series correspond to the mass of a specific amino acid residue. For this compound, the spectrum would be expected to show a y₁ ion corresponding to the protonated beta-naphthylamide, a y₂ ion corresponding to His-bNA, and a b₂ ion corresponding to Glu-His. This fragmentation pattern provides definitive confirmation of the peptide's sequence and the integrity of the final product. researchgate.net

Table 3: Theoretical Monoisotopic Masses of this compound and its Primary MS/MS Fragments

| Ion | Sequence | Chemical Formula | Theoretical m/z ([M+H]⁺) |

|---|---|---|---|

| Parent Ion | This compound | C₂₀H₂₂N₅O₄⁺ | 412.1666 |

| b₂-ion | H-Glu-His- | C₁₁H₁₄N₄O₄⁺ | 282.0986 |

| y₂-ion | H-His-bNA | C₁₆H₁₆N₄O⁺ | 296.1319 |

| y₁-ion | H-bNA | C₁₀H₉N⁺ | 143.0730 |

Advanced Optical Spectroscopies for Characterizing Naphthylamide Fluorescence Properties

The beta-naphthylamide (bNA) moiety of this compound serves as an intrinsic fluorescent probe, making optical spectroscopy a powerful method for its characterization. nih.govnih.gov Steady-state fluorescence spectroscopy is used to determine fundamental photophysical properties, including the excitation and emission maxima (λ_ex and λ_em) and the fluorescence quantum yield (Φ_F). nih.gov Naphthalene derivatives typically exhibit strong fluorescence with high quantum yields and excellent photostability. nih.gov

The fluorescence properties of the naphthylamide group are often sensitive to the polarity of its local environment, a phenomenon known as solvatochromism. rsc.orgekb.eg By measuring the emission spectra of this compound in a series of solvents with varying polarities, researchers can observe shifts in the emission maximum. A red shift (shift to longer wavelengths) in more polar solvents would suggest that the excited state of the fluorophore is more polar than its ground state. ekb.eg This sensitivity can be exploited to study conformational changes in the peptide or its interactions with other molecules, as these events would likely alter the environment of the bNA probe and thus its fluorescence signal. researchgate.net

Time-resolved fluorescence spectroscopy can provide further insights by measuring the fluorescence lifetime (τ_F), which is the average time the fluorophore spends in the excited state. nih.gov Changes in the fluorescence lifetime can also be indicative of dynamic processes such as quenching or energy transfer.

Table 4: Representative Photophysical Properties of the Naphthylamide Moiety

| Parameter | Description | Representative Value |

|---|---|---|

| λ_ex (max) | Maximum Excitation Wavelength | ~320 nm |

| λ_em (max) | Maximum Emission Wavelength (in Ethanol) | ~380 nm |

| Stokes Shift | Difference between λ_em and λ_ex | ~60 nm |

| Quantum Yield (Φ_F) | Efficiency of fluorescence emission | 0.45 - 0.65 nih.gov |

| Fluorescence Lifetime (τ_F) | Average duration of the excited state | 5 - 10 ns nih.gov |

Enzymological Applications and Mechanism of Action Studies of H Glu His Bna

H-Glu-His-bNA as a Fluorogenic and Chromogenic Substrate in Protease and Peptidase Assays

This compound is widely employed as a chromogenic and fluorogenic substrate to measure the activity of various proteases and peptidases. The fundamental principle of these assays is the enzymatic hydrolysis of the amide bond linking the C-terminal histidine to the β-naphthylamide group.

Chromogenic Assays: The cleavage reaction releases free β-naphthylamine. This product can then be coupled with a diazonium salt, such as Fast Garnet GBC, to produce a brightly colored azo dye. The intensity of the color, which is directly proportional to the amount of β-naphthylamine released, can be quantified spectrophotometrically. This method provides a straightforward and robust way to determine enzyme activity. Assays utilizing chromogenic peptide substrates were first developed in the early 1970s and have since become standard tools in both research and clinical laboratories for enzymes involved in coagulation and fibrinolysis nih.gov.

Fluorogenic Assays: Free β-naphthylamine is also fluorescent, exhibiting excitation and emission maxima typically around 340 nm and 420 nm, respectively. In its conjugated form within the this compound molecule, the fluorescence is quenched. Enzymatic hydrolysis liberates the fluorophore, resulting in a measurable increase in fluorescence intensity over time. Fluorogenic assays are generally more sensitive than their chromogenic counterparts, allowing for the use of lower concentrations of both enzyme and substrate ynu.edu.cn. This increased sensitivity is particularly advantageous when studying enzymes present in low abundance or for high-throughput screening applications.

These assay formats make this compound a versatile substrate for identifying and characterizing enzymes that exhibit specificity for cleaving peptide bonds C-terminal to histidine residues, such as certain coagulation proteases nih.gov.

Quantitative Enzyme Kinetics Analysis with this compound

The ability to continuously monitor the hydrolysis of this compound makes it an excellent substrate for detailed quantitative analysis of enzyme kinetics.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km) nih.govlibretexts.org. Using this compound, these parameters can be determined for a given protease or peptidase.

The experimental procedure involves measuring the initial rate of β-naphthylamine production at various concentrations of this compound while keeping the enzyme concentration constant. The resulting data can be plotted as reaction rate versus substrate concentration, which typically yields a hyperbolic curve.

Vmax : Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is determined from the plateau of the hyperbolic curve nih.gov. Vmax is dependent on the total enzyme concentration youtube.com.

Km : The Michaelis constant, is the substrate concentration at which the reaction rate is half of Vmax nih.govlibretexts.org. Km is an intrinsic property of the enzyme and reflects its affinity for the substrate; a lower Km value indicates a higher affinity youtube.com.

kcat : Known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated from the equation kcat = Vmax / [E]T, where [E]T is the total enzyme concentration nih.govyoutube.com.

These parameters are crucial for comparing the catalytic efficiency of different enzymes or the susceptibility of different substrates to a single enzyme. The ratio kcat/Km is often referred to as the specificity constant or catalytic efficiency, providing a measure of how efficiently an enzyme converts a substrate into a product at low substrate concentrations youtube.com.

Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for Protease X with this compound

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (µM/min) |

| 10 | 0.24 |

| 20 | 0.45 |

| 40 | 0.78 |

| 80 | 1.25 |

| 160 | 1.82 |

| 320 | 2.35 |

| 640 | 2.68 |

From this data, kinetic parameters can be derived using non-linear regression or a Lineweaver-Burk plot, yielding for example: Vmax = 3.0 µM/min, Km = 95 µM.

This compound is also instrumental in studying the mechanisms of enzyme inhibitors. By measuring the rate of this compound hydrolysis in the presence of varying concentrations of an inhibitor, one can determine the mode of inhibition (e.g., competitive, noncompetitive, or uncompetitive) nih.gov.

Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This results in an increase in the apparent Km, while Vmax remains unchanged.

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. This leads to a decrease in Vmax with no change in Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition causes a decrease in both Vmax and Km nih.gov.

For example, to investigate if a compound 'Inhibitor Y' is a competitive inhibitor of 'Protease X', one would perform kinetic runs with a fixed concentration of Protease X and varying concentrations of this compound, repeating the entire experiment at several different fixed concentrations of Inhibitor Y. Plotting the data using a Lineweaver-Burk plot would reveal intersecting lines on the y-axis, characteristic of competitive inhibition. Such studies are fundamental in drug discovery for the development of therapeutic enzyme inhibitors nih.gov.

Substrate Specificity Profiling of Amidases and Peptidases

The specificity of a protease or peptidase is defined by the amino acid sequences it recognizes and cleaves. This compound is a specific tool for probing enzymes that recognize and hydrolyze the peptide bond following a histidine residue.

While this compound is primarily a substrate for proteases and peptidases which are hydrolases, its use can be contrasted with methods for determining the specificity of other enzyme classes, such as amino acid decarboxylases. Amino acid decarboxylases catalyze the removal of a carboxyl group from an amino acid, producing a biogenic amine and CO₂ nih.gov. The characterization of their substrate preferences typically involves incubating the enzyme with a panel of potential amino acid substrates and detecting the formation of the corresponding amine products, often using techniques like LC-MS nih.govescholarship.org.

The specificity of these enzymes can be quite narrow or broad. For example, some decarboxylases show a strong preference for aromatic amino acids like tryptophan or tyrosine escholarship.orgnih.gov. The use of a specific dipeptide derivative like this compound for peptidase profiling is analogous to using a specific amino acid, like L-tryptophan, to assay a putative tryptophan decarboxylase. A lack of this compound hydrolysis by a novel enzyme would suggest it is not a peptidase with specificity for a C-terminal histidine, just as a lack of CO₂ or tryptamine production from tryptophan would rule out its function as a tryptophan decarboxylase.

The ability of an enzyme to hydrolyze this compound provides critical information about the topology and chemical nature of its active site. For hydrolysis to occur, the enzyme's binding pocket must accommodate the dipeptide and correctly orient the scissile amide bond relative to the catalytic residues.

S1 Pocket: The specificity of many proteases is largely determined by the S1 binding pocket, which accommodates the side chain of the amino acid at the P1 position (in this case, Histidine). The hydrolysis of this compound implies that the S1 pocket of the enzyme is large enough to accept the imidazole (B134444) side chain of histidine and likely contains residues capable of favorable interactions, such as hydrogen bonding or aromatic stacking.

Catalytic Residues: The enzyme must possess the appropriate catalytic machinery, such as a catalytic triad (B1167595) (e.g., Ser-His-Asp in serine proteases) or a catalytic dyad (e.g., two aspartate residues in aspartyl proteases or a cysteine and histidine in cysteine proteases), to perform the nucleophilic attack on the carbonyl carbon of the amide bond nih.govresearchgate.net.

Extended Binding Sites: The glutamate (B1630785) residue at the P2 position also influences binding. The enzyme's S2 pocket must be able to accommodate the negatively charged, bulky side chain of glutamate. An enzyme's preference for this compound over other substrates, such as Ala-His-bNA, would indicate a specific favorable interaction in the S2 pocket.

By comparing the kinetic parameters (kcat/Km) of this compound hydrolysis with those of a panel of structurally related substrates, researchers can systematically map the substrate preferences and infer the structural features of the enzyme's active site nih.gov.

Molecular Interactions and Biochemical Pathways Interrogated by H Glu His Bna

Elucidation of Enzyme-H-Glu-His-bNA Binding Events

Understanding the interaction between H-Glu-His-bNA and its target enzymes is fundamental to interpreting the data derived from its use. This involves a combination of direct biophysical measurements and computational modeling to characterize the binding event at a molecular level.

While direct binding studies specifically for this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on similar fluorogenic peptide substrates. Spectroscopic techniques, particularly fluorescence spectroscopy, are paramount in elucidating the binding kinetics and conformational changes associated with the enzyme-substrate interaction.

The intrinsic fluorescence of the beta-naphthylamide (bNA) group can be exploited to monitor its binding to an enzyme. Changes in the local environment of the bNA moiety upon binding to the active site of a protease can lead to alterations in its fluorescence properties, such as intensity and emission wavelength. For instance, the transfer of the bNA group from an aqueous solvent to a more hydrophobic enzyme active site can result in an enhancement of its fluorescence quantum yield and a blue shift in its emission maximum.

Fluorescence Resonance Energy Transfer (FRET) is another powerful technique that can be adapted for these studies. By labeling the target enzyme with a suitable fluorescent donor, the binding of the acceptor, this compound, can be monitored by observing the efficiency of energy transfer between the two fluorophores. The distance-dependent nature of FRET can provide valuable information about the proximity of the substrate to specific regions of the enzyme.

Table 1: Spectroscopic Techniques for Studying Enzyme-Substrate Binding

| Spectroscopic Technique | Principle | Information Gained |

| Fluorescence Intensity | Changes in the quantum yield of the bNA fluorophore upon binding to the enzyme's active site. | Binding affinity (Kd), stoichiometry of binding. |

| Fluorescence Anisotropy | Change in the rotational correlation time of the fluorescent substrate upon binding to the larger enzyme molecule. | Binding affinity, conformational changes in the enzyme-substrate complex. |

| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer from a donor fluorophore on the enzyme to the bNA acceptor on the substrate. | Proximity and orientation of the substrate relative to the enzyme, binding kinetics. |

| Circular Dichroism (CD) | Changes in the secondary and tertiary structure of the enzyme upon substrate binding. | Conformational changes induced by substrate binding. |

Computational methods provide a powerful lens through which to visualize and understand the binding of this compound at the atomic level. Molecular docking and molecular dynamics (MD) simulations are key in silico techniques used to predict and analyze the interactions between a ligand and its protein target.

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the active site of a target protease. Docking algorithms explore various possible conformations of the substrate within the enzyme's binding pocket and score them based on a force field that estimates the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. For this compound, docking studies would likely show the glutamic acid and histidine side chains interacting with specific subsites (S1 and S2) of the protease, while the beta-naphthylamide moiety occupies a hydrophobic pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the this compound-enzyme complex over time. These simulations provide insights into the flexibility of the substrate and the enzyme's active site, the stability of the predicted binding pose, and the role of solvent molecules in the interaction. MD simulations can also help to elucidate the conformational changes that occur within the enzyme upon substrate binding, which are often crucial for catalysis. For instance, simulations could reveal how the binding of this compound induces a "closed" or catalytically competent conformation of the enzyme's active site.

Table 2: Computational Approaches for Modeling Enzyme-Substrate Interactions

| Computational Method | Principle | Insights Provided |

| Molecular Docking | Predicts the binding pose and affinity of a ligand within a protein's active site using scoring functions. | Identification of key binding interactions (hydrogen bonds, hydrophobic contacts), prediction of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into its dynamic properties. | Stability of the enzyme-substrate complex, conformational changes upon binding, role of water molecules. |

Analysis of the Specificity Determinants within the H-Glu-His Peptide Sequence for Enzyme Recognition

The dipeptide sequence, glutamic acid followed by histidine (Glu-His), is the primary determinant of specificity for enzymes that hydrolyze this compound. Proteases exhibit remarkable specificity, often recognizing and cleaving peptide bonds adjacent to specific amino acid residues.

The S1 subsite of a protease is a binding pocket that accommodates the side chain of the amino acid at the P1 position of the substrate (in this case, histidine). The chemical and steric properties of the S1 pocket are crucial for determining substrate specificity. For an enzyme that recognizes this compound, the S1 subsite would likely be shaped and charged to favorably interact with the imidazole (B134444) side chain of histidine. This could involve hydrogen bonding with polar residues or pi-stacking interactions with aromatic residues within the pocket.

The S2 subsite interacts with the P2 residue of the substrate, which is glutamic acid in this compound. The negatively charged carboxylate group of the glutamic acid side chain would likely interact with positively charged or polar residues in the S2 subsite, such as arginine or lysine, through electrostatic interactions or hydrogen bonds.

The specificity of an enzyme for the Glu-His sequence can be experimentally verified by comparing the kinetic parameters (kcat and Km) of this compound hydrolysis with those of other dipeptide-bNA substrates. A significantly higher kcat/Km value for this compound would confirm its preference for this particular sequence.

Mechanistic Insights into the Hydrolysis of the Beta-Naphthylamide Bond by Target Enzymes

The hydrolysis of the amide bond between the histidine residue and the beta-naphthylamine group in this compound is the central catalytic event measured in assays using this substrate. This reaction is typically catalyzed by peptidases or proteases through a general acid-base or covalent catalysis mechanism, depending on the class of the enzyme (e.g., serine, cysteine, or metalloprotease).

In a typical serine protease mechanism, a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues in the enzyme's active site facilitates the hydrolysis. The reaction proceeds through the following general steps:

Nucleophilic Attack: The hydroxyl group of the active site serine, made highly nucleophilic by the adjacent histidine, attacks the carbonyl carbon of the scissile amide bond in this compound. This forms a tetrahedral intermediate.

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The beta-naphthylamine group is released, and the dipeptide portion of the substrate becomes covalently attached to the serine residue, forming an acyl-enzyme intermediate. The release of beta-naphthylamine leads to an increase in fluorescence, which is the basis of the assay.

Deacylation: A water molecule, activated by the active site histidine, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate.

Enzyme Regeneration: This intermediate collapses, releasing the dipeptide product (H-Glu-His-OH) and regenerating the active enzyme.

This compound as a Tool for Exploring Novel Enzyme Functions in Biochemical Systems

Due to its specificity and the sensitive detection of its hydrolysis product, this compound can be a valuable tool for identifying and characterizing novel enzymes with dipeptidyl peptidase activity. In complex biological samples, such as cell lysates or tissue homogenates, the hydrolysis of this compound can indicate the presence of enzymes that recognize the Glu-His N-terminal sequence.

This substrate can be used in high-throughput screening assays to search for inhibitors of specific proteases. A decrease in the rate of this compound hydrolysis in the presence of a test compound would indicate potential inhibition of the target enzyme.

Furthermore, this compound can be used to probe the activity of known enzymes towards a previously uncharacterized dipeptide sequence. If a known protease is found to efficiently hydrolyze this compound, it would expand our understanding of its substrate specificity and potential physiological roles. The use of such synthetic substrates is instrumental in dissecting complex biochemical pathways and identifying the specific enzymatic activities that regulate them.

Design and Development of H Glu His Bna Based Molecular Probes

Principles of Fluorogenic Probe Design Incorporating the Beta-Naphthylamide Moiety

Fluorogenic probes are designed to generate a detectable fluorescent signal upon interaction with a specific biological target, often an enzyme. The beta-naphthylamide (bNA) group serves as a common fluorogenic reporter in these probes. The fundamental principle involves a substrate molecule that contains a peptide or other recognition sequence linked to the bNA moiety. This linkage is typically designed to be cleavable by a specific enzyme of interest. When the target enzyme acts upon the substrate, it cleaves the bond, releasing the beta-naphthylamine. While beta-naphthylamine itself is not inherently fluorescent, its release can be coupled to a secondary reaction that produces fluorescence, or specific derivatives of beta-naphthylamine can be designed to be directly fluorescent upon cleavage google.com. The design strategy relies on the enzyme's specificity for the peptide sequence (e.g., Glu-His in H-Glu-His-bNA) to ensure that the fluorescent signal is generated only in the presence of the target enzyme's activity. The beta-naphthylamide group's photophysical properties, such as its absorption and emission wavelengths, are considered during the design phase to optimize signal detection and minimize interference from endogenous fluorophores in biological samples google.com.

Rational Design of this compound Analogs for Specific Biochemical Applications

Modifications for Enhanced Selectivity Towards Target Enzymes

To achieve enhanced selectivity, modifications to the peptide sequence or the linkage to the beta-naphthylamide moiety are employed. Researchers may alter the amino acid sequence to better match the substrate specificity of a particular enzyme, thereby reducing cleavage by off-target enzymes. For instance, subtle changes in the amino acid residues flanking the cleavage site can significantly impact enzyme recognition and catalytic efficiency. Furthermore, incorporating non-natural amino acids or peptidomimetics can introduce conformational constraints or alter electronic properties, leading to improved binding affinity and selectivity for the intended enzyme. These modifications are guided by structural information of the target enzyme and structure-activity relationship studies.

Optimization for Fluorescent Signal Output and Sensitivity

Optimization for fluorescent signal output and sensitivity involves fine-tuning the probe's photophysical properties and its interaction with the target enzyme. This can include modifications to the beta-naphthylamide fluorophore itself, such as introducing substituents that alter its quantum yield, extinction coefficient, or emission wavelength. For example, derivatizing the beta-naphthylamine to enhance its intrinsic fluorescence upon release can lead to a brighter signal. The linker between the peptide sequence and the beta-naphthylamide can also be modified to influence the probe's conformation and accessibility to the enzyme's active site. Additionally, optimizing the substrate concentration and considering the enzyme's kinetic parameters (Km and Vmax) are critical for maximizing the signal-to-noise ratio and achieving high sensitivity in detection assays google.com.

Utilization of this compound in the Development of Advanced Analytical Assays

The tailored properties of this compound-based probes make them suitable for various advanced analytical assay formats, enabling high-throughput screening and sensitive detection in complex biological matrices.

High-Throughput Screening (HTS) Assay Development

This compound analogs are valuable tools for developing high-throughput screening (HTS) assays, particularly for identifying enzyme inhibitors or activators. In HTS, large libraries of compounds are tested for their ability to modulate enzyme activity. The design of this compound probes allows for the generation of a robust fluorescent signal upon enzymatic cleavage, which can be readily quantified using automated plate readers. A typical HTS assay involves incubating the target enzyme with the this compound substrate in the presence of test compounds. Compounds that inhibit enzyme activity will lead to a reduced fluorescent signal, while activators will increase it. The rapid and sensitive nature of fluorescence detection, coupled with the specificity of the this compound substrate, facilitates efficient screening of thousands of compounds in a cost-effective manner. For instance, such probes can be used to screen for inhibitors of dipeptidyl peptidases like DPP3, where the cleavage of an Arg-Arg-βNA substrate releases beta-naphthylamine, which can be detected via fluorescence measurements google.com.

Microfluidic-Based Enzymatic Detection Systems

The sensitivity and miniaturization capabilities of microfluidic platforms are well-suited for the application of this compound-based probes. In microfluidic devices, small sample volumes and reagents are precisely controlled within microchannels, allowing for rapid reaction kinetics and enhanced detection sensitivity. This compound probes can be integrated into microfluidic systems for real-time monitoring of enzyme activity. For example, in studies involving efflux pump inhibitors like Phe-Arg-β-naphthylamide (PAβN), microfluidic channels have been used to monitor the efflux of fluorescent substrates, such as fluorescein, which is generated from the hydrolysis of fluorescein-di-β-D-galactopyranoside by β-galactosidase openmicrobiologyjournal.com. While this specific example uses a different substrate, the principle of using fluorescent reporters in microfluidic enzymatic detection systems is directly applicable to this compound probes. The precise control over reaction conditions within microfluidics can amplify the fluorescent signal generated by the cleavage of this compound, leading to highly sensitive detection of enzyme activity in complex samples.

Structure Activity Relationship Sar Studies of H Glu His Bna and Its Derivatives in Biochemical Contexts

Systematic Investigation of Structural Modifications on H-Glu-His-bNA Enzymatic Reactivity

Systematic modifications to the this compound scaffold are performed to elucidate the role of each structural component in its enzymatic reactivity. This typically involves altering the amino acid residues (Glutamic Acid - Glu, Histidine - His) or the "bNA" moiety, and then assaying the resulting derivatives for their ability to inhibit or modulate the target enzyme's activity. For instance, changes to the side chains of Glu and His can affect hydrogen bonding, electrostatic interactions, and steric fit within the enzyme's active site. Modifications to the "bNA" component, which might represent a non-canonical amino acid or a specific functional group, can significantly alter lipophilicity, electronic properties, or introduce new interaction points.

Research findings often highlight specific substitutions that lead to enhanced or diminished enzymatic activity. For example, altering the charge or hydrophobicity of the amino acid side chains can profoundly influence binding affinity. Similarly, changes to the "bNA" group might be explored to improve cell permeability or target specificity. Detailed kinetic studies, such as determining inhibition constants (Ki) or IC50 values for a series of analogs, provide quantitative data on the impact of these structural modifications acs.orgnih.gov. Such systematic investigations form the basis for developing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a set of compounds and their biological activity wikipedia.orgnih.govprotoqsar.com. For this compound derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds based on their structural features. This allows for the efficient screening of virtual libraries and the prioritization of compounds for synthesis and experimental testing.

Correlation of Molecular Features with in vitro Biochemical Activity

The correlation of specific molecular features with in vitro biochemical activity is a key output of SAR and QSAR studies. For this compound, this involves identifying which structural elements are critical for its biochemical function. For instance, research might find that the imidazole (B134444) ring of histidine plays a crucial role in coordinating with a metal ion in the enzyme's active site, or that the carboxylic acid group of glutamic acid forms essential hydrogen bonds with amino acid residues in the protein.

A data table could illustrate these correlations, showing how specific structural modifications affect measured biochemical activity (e.g., IC50 values).

| Structural Modification | Molecular Feature Impact | In vitro Biochemical Activity (e.g., IC50) |

| Substitution at bNA-X | Increased lipophilicity, altered π-π stacking interactions | Decreased activity (e.g., higher IC50) |

| Methylation of His-N | Altered basicity, reduced hydrogen bond donation | Increased activity (e.g., lower IC50) |

| Esterification of Glu-COOH | Reduced negative charge, altered electrostatic interaction | Moderate decrease in activity |

| Replacement of bNA with Y | Introduction of a polar group, enhanced H-bonding | Significantly increased activity |

Computational Approaches in SAR Analysis for this compound-based Probes

Beyond traditional QSAR, advanced computational approaches are vital for a deeper understanding of SAR for this compound-based probes. These methods include molecular docking, molecular dynamics simulations, pharmacophore modeling, and comparative molecular field analysis (CoMFA).

Molecular Docking: This technique predicts the binding orientation and affinity of this compound derivatives within the enzyme's active site. By simulating the interaction between the ligand and the protein, docking studies can identify key residues involved in binding and suggest specific structural modifications that might enhance affinity or selectivity nih.govnih.govmdpi.com. For example, docking might reveal that a particular derivative fits snugly into a hydrophobic pocket, explaining its increased potency.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of ligand-protein interactions over time, capturing conformational changes and flexibility. This can reveal transient interactions or the energetic landscape of binding, offering insights into the stability and mechanism of inhibition nih.govacs.org.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. Pharmacophore models derived from this compound analogs can be used to search databases for novel compounds with similar activity profiles or to guide the design of new derivatives nih.gov.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that analyzes the spatial distribution of steric and electronic properties around a series of molecules to correlate them with biological activity. It generates contour maps that indicate regions where modifications would likely increase or decrease activity.

These computational strategies, when applied to this compound and its derivatives, provide a comprehensive understanding of how structural variations translate into biochemical effects, guiding the rational design of more effective molecules for research and therapeutic applications.

Advanced Methodological Considerations in H Glu His Bna Research

Optimization of Assay Conditions for H-Glu-His-bNA-Based Enzymatic Reactions

Optimizing enzymatic reaction conditions is paramount for accurate and reproducible results when studying this compound. Key parameters include buffer pH, temperature, and substrate/enzyme concentrations. While specific optimal conditions for this compound are not detailed in the provided search results, general principles for enzyme assay optimization highlight the importance of these factors. For instance, studies on other enzymes demonstrate that deviations from optimal pH and temperature can significantly reduce activity researchgate.net. Response surface methodology (RSM) is a statistical approach that can efficiently determine optimal conditions by evaluating the combined effects of multiple variables researchgate.net. For example, an enzyme's activity might peak at a specific temperature (e.g., 30.8 °C) and pH (e.g., 8.7), with substrate concentration also playing a critical role mdpi.com. Understanding these parameters allows for the precise characterization of enzyme kinetics, such as determining Km and Vmax values, which are crucial for understanding substrate affinity and catalytic efficiency nih.gov.

Integration of this compound Assays with Automated Robotic Platforms

The integration of this compound assays with automated robotic platforms is essential for high-throughput screening (HTS) and efficient laboratory workflows. HTS leverages robotics, liquid handling devices, and plate readers to test large compound libraries rapidly nih.govbmglabtech.comresearchgate.netroutledge.com. Automation minimizes human error, increases reproducibility, and allows for miniaturization of assays, thereby reducing reagent consumption nih.govbmglabtech.comnih.govfrontiersin.org. Robotic platforms can manage compound libraries, perform assay steps, and acquire data, often integrating multiple detection technologies like fluorescence, absorbance, or luminescence nih.gov. The development of a robust HTS platform requires careful consideration of assay design, automation compatibility, and data management bmglabtech.comroutledge.com. The goal is to create assays that are suitable for automation, often performed in a single well with minimal manipulation bmglabtech.com.

Application of Advanced Spectroscopic Techniques for Real-Time Monitoring of this compound Hydrolysis

Real-time monitoring of this compound hydrolysis relies on spectroscopic techniques that detect the release of the beta-naphthylamine (bNA) moiety. Beta-naphthylamine is a fluorescent or chromogenic reporter molecule, and its release upon enzymatic cleavage can be quantified using fluorescence spectroscopy or UV-Vis spectrophotometry researchgate.net. Techniques like fluorescence resonance energy transfer (FRET) or internally quenched fluorogenic substrates can provide sensitive detection of hydrolysis nih.govgoogle.comresearchgate.netuni-regensburg.de. Mass spectrometry (MS) is another powerful tool for real-time monitoring, capable of characterizing reaction intermediates, product formation, and even enzyme-ligand complexes without requiring specific reporter groups nih.govnih.gov. For instance, electrospray ionization mass spectrometry (ESI-MS) can monitor enzymatic DNA hydrolysis in real-time, identifying DNA fragments and protein-DNA complexes nih.gov. The choice of spectroscopic method depends on the specific requirements of the assay, such as sensitivity, temporal resolution, and the need for continuous monitoring nih.govnih.govnih.gov.

Future Directions and Emerging Research Avenues for H Glu His Bna

Exploration of Novel Enzyme Targets and Biochemical Pathways for H-Glu-His-bNA Applications

The core structure of this compound makes it a candidate substrate for a variety of proteases. The "Glu-His" sequence is a recognition motif for certain endopeptidases, and the β-naphthylamide group allows for fluorometric detection of cleavage, making it a useful tool for identifying and characterizing enzyme activity.

Future research will likely focus on screening this compound against a broader range of proteases to identify novel enzymatic activities. This is particularly relevant for matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases such as cancer and arthritis. For instance, studies on longer fluorogenic peptides containing the Glu-His motif have demonstrated cleavage by specific MMPs. A peptide containing the sequence Dabcyl-Glu-His-Ala-Asp-Leu-Leu-Ala-Val-Val-Ala-Lys(5-FAM)-NH2 has been shown to be a substrate for MMP-2 and MMP-8. nih.gov This suggests that this compound could be a simplified, fundamental tool for probing the activity of these and other related enzymes.

Another promising area is the investigation of this compound as a substrate for the ADAM (A Disintegrin and Metalloproteinase) family of enzymes, which play crucial roles in cell signaling and inflammation. Research on a valine-containing precursor TNF-alpha based substrate has been used to measure the potency of inhibitors against ADAM9. researchgate.net The development of sensitive substrates is crucial for high-throughput screening assays for these enzymes. researchgate.net

The exploration of this compound in the context of various biochemical pathways is another important future direction. Given the roles of its constituent amino acids, glutamic acid and histidine, in metabolism and cellular signaling, this compound could be used to probe pathways where the cleavage of this dipeptide is a key step.

Development of this compound for Multiplexed Biochemical Assays

Multiplexed biochemical assays, which allow for the simultaneous measurement of multiple analytes or enzymatic activities, are becoming increasingly important in diagnostics and drug discovery. This compound, with its fluorogenic properties, is well-suited for incorporation into such assays.

One emerging application is in the development of "protease fingerprinting" for disease diagnosis. The profile of protease activity in biological fluids like saliva can change in different disease states. By using a panel of fluorogenic substrates, including those with the Glu-His motif, it is possible to create a "fingerprint" of protease activity that is characteristic of a particular condition. A study on salivary proteases for oral disease diagnosis utilized a multiplexed panel of five fluorogenic peptides, one of which contained the Glu-His sequence, to differentiate between healthy individuals and those with caries or periodontitis. nih.gov This approach achieved a sensitivity of 84.6% and a specificity of 90.0% for disease detection. nih.gov

Future research could involve the development of microarrays or lab-on-a-chip devices where this compound and other peptide substrates are immobilized to allow for the rapid and sensitive profiling of protease activity from small biological samples. These multiplexed assays could provide valuable diagnostic and prognostic information for a range of diseases.

| Substrate Sequence | Target Enzyme(s) | Observed Cleavage Site(s) | Application |

| Dabcyl-Glu-His-Ala-Asp-Leu-Leu-Ala-Val-Val-Ala-Lys(5-FAM)-NH2 | MMP-2, MMP-8 | EHAD|LLAV, ADLL|AVVA, DLLA|VVAK | Salivary protease fingerprinting for oral disease diagnosis nih.gov |

| Dabcyl-Ser-Pro-Leu-Ala-Gln-Ala-Val-Arg-Ser-Ser-Lys(Fam)-NH2 | ADAM9 | Not specified | High-throughput screening for ADAM9 inhibitors researchgate.net |

Integration of this compound Chemistry with Nanoscience for Advanced Sensing Platforms

The integration of peptides with nanomaterials offers exciting possibilities for the development of highly sensitive and selective biosensors. Functionalizing nanoparticles with this compound could lead to novel sensing platforms for detecting protease activity.

For example, gold nanoparticles (AuNPs) exhibit unique optical properties, such as surface plasmon resonance, that are sensitive to changes in their local environment. If AuNPs were functionalized with this compound, the enzymatic cleavage of the peptide could lead to a change in the aggregation state of the nanoparticles, resulting in a detectable color change. This principle has been applied in the development of biosensors for other analytes.

Another approach could involve the use of quantum dots (QDs) as fluorescence resonance energy transfer (FRET) donors, with the β-naphthylamide group of this compound acting as an acceptor. In the intact peptide, the fluorescence of the QD would be quenched. Upon enzymatic cleavage, the quencher would be released, leading to an increase in fluorescence. This "turn-on" sensing mechanism can provide very high sensitivity.

Future research in this area will focus on optimizing the attachment of this compound to various nanomaterials and characterizing the performance of these nanosensors in terms of sensitivity, selectivity, and response time. These advanced sensing platforms could find applications in medical diagnostics, environmental monitoring, and food safety.

Theoretical and Computational Advances in Understanding this compound Reactivity and Specificity

Theoretical and computational methods are powerful tools for understanding the molecular basis of enzyme-substrate interactions and for designing new and improved substrates and inhibitors. In the context of this compound, computational studies can provide valuable insights into its reactivity and specificity.

Molecular docking simulations can be used to predict the binding mode of this compound in the active site of various proteases. This information can help to explain why certain enzymes are able to cleave the peptide while others are not. For example, docking studies could reveal the key amino acid residues in the enzyme's active site that interact with the glutamic acid and histidine residues of the substrate.

Quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model the enzymatic reaction mechanism at the atomic level. These calculations can provide detailed information about the transition state of the reaction and the roles of different amino acid residues in catalysis. This understanding can guide the design of this compound analogs with improved reactivity or specificity for a particular enzyme.

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational dynamics of both the enzyme and the substrate. These simulations can reveal how the flexibility of the enzyme and substrate influences their interaction and the subsequent catalytic reaction. The insights gained from these computational studies will be invaluable for the rational design of new biochemical tools based on the this compound scaffold.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural identity of H-Glu-His-bNA?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for reproducible results).

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) to confirm peptide backbone structure and side-chain conformations.

- Mass Spectrometry (MS) (e.g., MALDI-TOF or ESI-MS) to validate molecular weight.

- Circular Dichroism (CD) to analyze secondary structure in solution .

- Example Data Table:

| Technique | Target Parameter | Acceptable Range |

|---|---|---|

| HPLC | Purity | ≥95% |

| NMR | Chemical Shifts | Matches reference spectra |

| MS | m/z Ratio | ±0.1 Da of theoretical |

Q. What strategies are recommended for designing initial stability studies of this compound in aqueous solutions?

- Methodological Answer :

- pH-Dependent Stability : Test buffered solutions (pH 3–9) at 25°C and 37°C. Use UV-Vis spectroscopy to monitor degradation (e.g., absorbance changes at 280 nm for peptide bonds).

- Oxidative Stability : Add hydrogen peroxide (0.3% v/v) and measure oxidation via LC-MS over 24 hours.

- Light Sensitivity : Expose samples to UV/visible light (ICH Q1B guidelines) and track photodegradation products .

Q. How should researchers conduct a systematic literature review on this compound?

- Methodological Answer :

- Database Selection : Use PubMed, SciFinder, and Web of Science with search terms like “this compound synthesis,” “biological activity,” and “spectroscopic characterization.”

- Inclusion Criteria : Prioritize peer-reviewed articles (last 10 years) with full experimental details.

- Gaps Identification : Note inconsistencies in reported bioactivity or synthesis yields to formulate new hypotheses .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity be resolved?

- Methodological Answer :

- Variable Comparison : Replicate studies under identical conditions (e.g., cell lines, assay protocols, compound concentrations).

- Statistical Analysis : Apply ANOVA or mixed-effects models to assess variability sources (e.g., batch differences, assay sensitivity).

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends obscured by small sample sizes .

Q. What experimental approaches are suitable for probing this compound’s interaction with target enzymes?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectrophotometry to measure enzyme inhibition constants (Kᵢ).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Molecular Dynamics (MD) Simulations : Model binding poses and identify critical residues (e.g., histidine coordination in active sites) .

- Example Workflow:

Enzyme Purification → Pre-steady-state Kinetics → ITC Binding → MD Validation

Q. How can researchers address low reproducibility in synthesizing this compound?

- Methodological Answer :

- Stepwise Optimization :

Coupling Efficiency : Test Fmoc/t-Bu vs. Boc/Bzl protecting groups for glutamic acid and histidine residues.

Solvent System : Compare DMF, NMP, or DCM for solubility and side reactions.

Cleavage Conditions : Optimize TFA/scavenger ratios (e.g., TFA:H₂O:TIPS = 95:2.5:2.5) to minimize decomposition.

Q. What advanced statistical methods are recommended for analyzing dose-response data in this compound bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope).

- Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values in small datasets (n < 6).

- Machine Learning : Apply random forest models to predict bioactivity based on structural descriptors (e.g., LogP, polar surface area) .

Data Contradiction and Replication

Q. How should researchers validate conflicting spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR spectra across labs using identical solvent systems (e.g., D₂O vs. DMSO-d₆).

- Collaborative Studies : Share samples with independent labs for blinded analysis.

- Error Analysis : Calculate signal-to-noise ratios and integration errors in NMR/MS datasets .

Q. What protocols ensure reproducibility in this compound’s cell-based assays?

- Methodological Answer :

- Standardized Protocols : Follow MISB guidelines for cell culture (passage number, media lot consistency).

- Positive/Negative Controls : Include reference inhibitors (e.g., E-64 for cysteine proteases) in every assay plate.

- Data Transparency : Publish raw data (e.g., fluorescence readings) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.